Sulpiride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.37e-01 g/L

Synonyms

Canonical SMILES

Dopamine System Modulation

Sulpiride acts as a selective antagonist at dopamine D2 receptors []. This means it blocks the action of dopamine at these receptors. Researchers use sulpiride to study the role of D2 receptors in various functions, including:

Schizophrenia

Dysregulation of the dopamine system is implicated in schizophrenia. Sulpiride's ability to block D2 receptors allows researchers to investigate this pathway and its potential contribution to the disease [].

Motor control

Dopamine plays a crucial role in movement coordination. Studies using sulpiride can help elucidate the involvement of D2 receptors in movement disorders like Parkinson's disease [].

Reward and motivation

Dopamine is also linked to reward processing and motivation. Sulpiride administration can be used to explore the D2 receptor's role in these behaviors [].

Beyond Dopamine

Sulpiride also interacts with other neurotransmitter systems, including the serotonergic and glutamatergic systems. This makes it a valuable tool for researchers investigating the interplay between these systems in various conditions:

Depression

The complex interplay of dopamine, serotonin, and glutamate is thought to contribute to depression. Studies using sulpiride can help untangle these interactions and their potential therapeutic targets [].

Anxiety disorders

Similar to depression, anxiety disorders may involve imbalances in these neurotransmitter systems. Sulpiride's effects on these systems can be used to explore potential treatment mechanisms [].

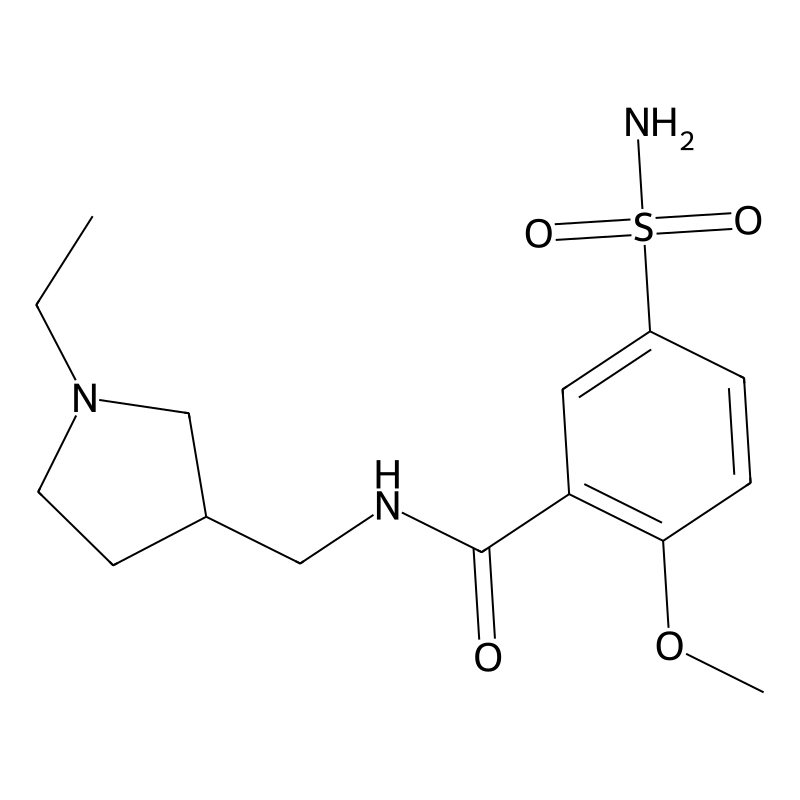

Sulpiride is a substituted benzamide compound primarily recognized for its use as an antipsychotic medication. It is a selective antagonist of dopamine D2 and D3 receptors, with some effects on D4 receptors as well. The chemical formula for sulpiride is , and it typically appears as a white or off-white crystalline powder that is slightly soluble in organic solvents but almost insoluble in water . Its unique pharmacological profile makes it distinct among antipsychotics, particularly due to its ability to exert both antipsychotic and antidepressant effects depending on the dosage administered .

Sulpiride's antipsychotic effect is attributed to its antagonism of dopamine D2, D3, and 5-HT1A receptors in the central nervous system [, ]. At low doses, antagonism of presynaptic dopamine and serotonin receptors is more prominent, contributing to its antidepressant activity and slight stimulation []. Higher doses lead to antagonism of postsynaptic dopamine D2 receptors, producing the antipsychotic effect [].

- Increased prolactin levels: A well-documented side effect of sulpiride is a rise in prolactin levels, a hormone produced by the pituitary gland []. This can lead to menstrual irregularities in women and breast enlargement/discharge in both men and women [].

- Extrapyramidal symptoms: Sulpiride can cause involuntary movements like tremors or stiffness, a side effect common to many antipsychotics [].

- QT prolongation: Sulpiride can prolong the QT interval on a heart's electrocardiogram, potentially increasing the risk of arrhythmias [].

- Contraindications: Sulpiride is contraindicated in individuals with prolactin-dependent tumors, pheochromocytoma, and acute porphyria [].

Sulpiride exhibits a range of biological activities primarily through its action on dopamine receptors. It is known to:

- Act as a dopamine D2 and D3 receptor antagonist, which contributes to its antipsychotic effects.

- Exhibit antidepressant properties at lower doses by antagonizing presynaptic inhibitory receptors.

- Influence prolactin levels, leading to side effects such as amenorrhea due to hyperprolactinemia .

- Show potential neuroprotective effects, particularly related to its interaction with gamma-hydroxybutyrate receptors .

The compound's pharmacokinetics indicate poor oral bioavailability (25-40%) and minimal metabolism, with most of the drug excreted unchanged via the kidneys .

The synthesis of sulpiride involves several steps that typically include:

- Mixing key reactants: N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and 2-methoxy-5-sulfamoylbenzoic acid methyl ester are combined.

- Catalysis: A solid base catalyst is employed to enhance reaction efficiency and product yield. Recent methods have reported yields up to 88.4% using specific catalysts like HND-62 .

- Purification: The crude product undergoes purification using mixed solvents to remove impurities and improve purity levels.

This multi-step process highlights the importance of catalyst selection and purification techniques in achieving high-quality sulpiride products.

Sulpiride is primarily used in clinical settings for:

- Treatment of schizophrenia: It helps manage symptoms effectively with a lower incidence of extrapyramidal side effects compared to other antipsychotics.

- Management of depression: At lower doses, it can provide antidepressant effects.

- Treatment of vertigo: Its pharmacological properties allow it to alleviate symptoms associated with balance disorders .

Additionally, sulpiride's unique receptor interactions make it a candidate for further research into neuroprotective therapies.

Sulpiride's interactions with other substances can influence its efficacy and safety profile:

- CNS depressants: Combining sulpiride with agents like benzocaine may increase the risk of central nervous system depression .

- Drug metabolism: Sulpiride does not significantly inhibit or stimulate cytochrome P450 enzymes, suggesting minimal drug-drug interactions related to metabolic pathways .

- Prolactin levels: Its ability to elevate prolactin may lead to reproductive side effects when used alongside other medications affecting hormonal balance .

Monitoring these interactions is crucial for optimizing treatment regimens involving sulpiride.

Sulpiride belongs to a class of medications known as benzamide derivatives. Here are some similar compounds along with their unique characteristics:

| Compound | Unique Features |

|---|---|

| Amisulpride | More selective for D2 receptors; used primarily for schizophrenia and depression. |

| Sultopride | Similar mechanism but has different receptor affinities; used mainly in Europe. |

| Clozapine | Broader receptor activity; effective for treatment-resistant schizophrenia but carries a risk of agranulocytosis. |

| Risperidone | Atypical antipsychotic with serotonin-dopamine antagonism; broader spectrum of action but higher metabolic side effects. |

Sulpiride's distinctiveness lies in its selective action on dopamine receptors at varying doses, allowing it to function both as an antipsychotic and an antidepressant without significant metabolic side effects commonly associated with other medications in its class .

Early Synthesis and Structural Exploration

Sulpiride was first synthesized in 1967 through modifications of procainamide derivatives, aiming to enhance antiarrhythmic properties. Researchers at Laboratoires Delagrange (France) identified its neuroleptic potential after observing dopamine receptor interactions in preclinical models. The compound’s structure—a 2-methoxy-5-sulfamoylbenzamide backbone with a pyrrolidine side chain—emerged from systematic benzamide derivatization efforts.

Key Milestones in Clinical Validation

By the 1970s, clinical trials demonstrated sulpiride’s efficacy in schizophrenia and depression, distinguishing it from phenothiazines and butyrophenones. A landmark 1982 study confirmed its atypical profile: sulpiride increased dopamine turnover without inducing catalepsy, linking its effects to presynaptic autoreceptor blockade. Patent filings (e.g., US-3864486-A) further expanded its applications to anxiety and hyperhidrosis.

Table 1: Timeline of Sulpiride’s Development

Sulpiride represents a significant benzamide derivative that has undergone extensive synthetic development since its initial discovery [1]. The compound, chemically known as N-(1-ethyl-pyrrolidin-2-yl-methyl)-2-methoxy-5-sulfamoyl-benzamide, presents unique synthetic challenges due to its complex molecular architecture featuring both a substituted benzamide core and a pyrrolidine ring system [2]. Modern synthetic approaches have evolved from traditional multi-step procedures to sophisticated catalytic methodologies that offer improved yields, reduced environmental impact, and enhanced scalability for industrial production [2] [3].

The development of efficient synthetic routes for sulpiride has been driven by its pharmaceutical importance as an antipsychotic medication and the need for cost-effective large-scale manufacturing processes [4]. Contemporary synthetic chemistry approaches focus on optimizing reaction conditions, implementing green chemistry principles, and developing novel catalytic systems that can deliver high-purity products suitable for pharmaceutical applications [2] [3].

Traditional Synthetic Routes and Methods

Classical Condensation Approaches

The earliest synthetic routes for sulpiride relied on direct condensation reactions between 2-methoxy-5-sulfamoylbenzoic acid derivatives and N-ethyl-2-aminomethyl pyrrolidine [5] [6]. These traditional methods typically employed harsh reaction conditions, including elevated temperatures ranging from 90-95°C and extended reaction times of approximately 10 hours [2]. The classical approach utilized glycerol as a reaction medium, which facilitated the coupling reaction but presented challenges in terms of product isolation and purification [2].

Traditional synthesis protocols often yielded sulpiride with moderate efficiency, achieving yields of approximately 88.4% [2]. However, these methods suffered from several significant limitations, including the requirement for high-temperature processing, lengthy reaction times, and complex purification procedures that reduced overall process efficiency [2]. The traditional sodium hydroxide, potassium carbonate, and sodium methoxide catalysts employed in these early methods proved difficult to recover, leading to complex post-treatment procedures and environmental concerns due to the generation of alkaline wastewater [2].

Multi-Step Synthetic Strategies

Early synthetic approaches to sulpiride employed multi-step strategies that involved the separate preparation of key intermediates before final coupling [6]. The synthesis typically commenced with the preparation of 2-methoxy-5-sulfamoylbenzoic acid, which served as the carboxylic acid component for subsequent amide bond formation [6]. This intermediate could be obtained through various routes, including sulfonation of methoxy-substituted benzoic acid derivatives followed by conversion to the corresponding sulfamoyl compounds [6].

The amine component, N-ethyl-2-aminomethyl pyrrolidine, represented another critical synthetic challenge in traditional routes [7]. Historical methods for preparing this pyrrolidine derivative involved multiple synthetic transformations, including the reduction of nitro-containing precursors and subsequent functionalization to introduce the ethyl substituent [7]. These multi-step procedures often resulted in overall yields that were significantly reduced due to losses in individual synthetic steps.

Limitations of Traditional Methods

Traditional synthetic routes for sulpiride presented numerous challenges that limited their practical application in large-scale manufacturing [2]. The requirement for extreme reaction conditions, including temperatures exceeding 175°C for processing raw materials, posed significant safety and energy consumption concerns [3]. Additionally, the extended reaction times and complex workup procedures resulted in increased production costs and reduced throughput [2].

The purification of sulpiride obtained through traditional methods often required multiple recrystallization steps and chromatographic separations to achieve pharmaceutical-grade purity [3]. These purification challenges were compounded by the formation of colored impurities and degradation products that formed under the harsh reaction conditions employed in classical synthesis protocols [2].

Modern Synthetic Approaches

Advanced Catalytic Systems

Modern synthetic approaches to sulpiride have revolutionized the preparation of this important pharmaceutical compound through the implementation of sophisticated catalytic systems [2]. Contemporary methods employ HND-62 solid base catalysts that offer significant advantages over traditional alkali-based systems [2]. These advanced catalysts not only improve reaction efficiency by reducing reaction times to 4-6 hours but also demonstrate excellent recoverability, making the process more environmentally sustainable [2].

The implementation of modern catalytic systems has enabled the development of milder reaction conditions, with optimal temperatures reduced to 80-90°C compared to the 90-95°C required in traditional methods [2]. This temperature reduction contributes to improved product stability and reduced formation of thermal degradation products, resulting in higher purity crude materials that require less extensive purification [2].

Optimized Reaction Conditions

Contemporary synthetic protocols for sulpiride have benefited from systematic optimization studies that have identified optimal reaction parameters [2]. Modern approaches utilize ethylene glycol as the preferred reaction medium, replacing the glycerol used in traditional methods [2]. This solvent change provides improved mass transfer characteristics and facilitates better temperature control during the condensation reaction [2].

The optimization of reactant stoichiometry has also contributed to improved synthetic efficiency [2]. Modern protocols employ carefully controlled molar ratios of starting materials, typically utilizing 200 kg of N-ethyl-2-aminomethyl pyrrolidine, 150-200 kg of ethylene glycol, and 382-390 kg of 2-methoxy-5-sulfamoyl methyl benzoate per batch [2]. These optimized ratios ensure complete conversion of starting materials while minimizing the formation of undesired by-products [2].

Green Chemistry Implementation

Modern sulpiride synthesis has embraced green chemistry principles through the development of environmentally conscious synthetic protocols [2]. The implementation of recoverable catalytic systems represents a significant advancement in reducing the environmental impact of sulpiride production [2]. The HND-62 solid base catalyst can be efficiently recovered and reused multiple times without significant loss of catalytic activity, reducing both material costs and waste generation [2].

Contemporary synthetic approaches have also focused on solvent selection and waste minimization [2]. The use of mixed solvent systems for purification, consisting of ethanol, isopropanol, and acetone in optimized ratios, provides excellent selectivity for sulpiride isolation while minimizing the use of hazardous solvents [2]. These solvent systems can be recovered and recycled, further contributing to the sustainability of the manufacturing process [2].

Enhanced Yields and Efficiency

Modern synthetic methodologies for sulpiride have achieved remarkable improvements in reaction yields, with optimized processes routinely delivering yields exceeding 95% [2]. The combination of advanced catalytic systems, optimized reaction conditions, and improved purification protocols has resulted in a significant enhancement of overall process efficiency [2]. The highest reported yields of 95.4% represent a substantial improvement over traditional methods, translating to reduced material costs and improved economic viability for large-scale production [2].

The enhanced efficiency of modern synthetic approaches extends beyond simple yield improvements to encompass reduced cycle times and improved product quality [2]. The shortened reaction times of 4-6 hours, compared to the 10-hour requirements of traditional methods, enable increased production throughput and reduced energy consumption [2]. Additionally, the improved selectivity of modern catalytic systems results in cleaner reaction profiles with fewer impurities, simplifying downstream purification requirements [2].

Catalytic Processes in Sulpiride Synthesis

Solid Base Catalysis

The implementation of solid base catalysis in sulpiride synthesis represents a paradigm shift from traditional homogeneous alkali-based systems to heterogeneous catalytic approaches [2]. The HND-62 solid base catalyst has emerged as the catalyst of choice for modern sulpiride synthesis, offering unique advantages in terms of activity, selectivity, and recoverability [2]. This solid catalyst system operates through a unique mechanism that involves the activation of the carboxylic acid component through coordination to basic sites on the catalyst surface [2].

The solid base catalyst demonstrates excellent thermal stability under the reaction conditions employed in sulpiride synthesis, maintaining catalytic activity at temperatures up to 90°C for extended periods [2]. The heterogeneous nature of the catalyst facilitates easy separation from the reaction mixture through simple filtration, enabling efficient catalyst recovery and reuse [2]. Studies have demonstrated that the HND-62 catalyst can be recycled multiple times without significant loss of catalytic activity, making it economically attractive for industrial applications [2].

Mechanistic Considerations

The catalytic mechanism of sulpiride formation involves several key elementary steps that determine the overall reaction efficiency and selectivity [2]. The initial step involves the coordination of the 2-methoxy-5-sulfamoyl methyl benzoate to basic sites on the catalyst surface, resulting in the activation of the carboxyl group toward nucleophilic attack [2]. This activation step is crucial for facilitating the subsequent condensation reaction with the amine component [2].

The nucleophilic attack by N-ethyl-2-aminomethyl pyrrolidine on the activated carboxylic acid derivative proceeds through a tetrahedral intermediate that subsequently eliminates methanol to form the desired amide bond [2]. The solid base catalyst plays a crucial role in stabilizing this intermediate and facilitating the elimination step, contributing to the high efficiency observed in modern catalytic processes [2].

Catalyst Optimization and Selection

The selection and optimization of catalytic systems for sulpiride synthesis has been guided by systematic studies examining the relationship between catalyst properties and reaction performance [2]. The HND-62 solid base catalyst was selected based on its superior performance compared to alternative catalytic systems, including traditional homogeneous bases and other heterogeneous catalysts [2]. Key selection criteria included catalytic activity, selectivity toward the desired product, thermal stability, and ease of recovery and reuse [2].

Catalyst loading optimization studies have identified optimal catalyst concentrations that balance reaction efficiency with economic considerations [2]. Typical catalyst loadings range from 0.73 kg to 1.2 kg of HND-62 catalyst per batch, representing a relatively small percentage of the total reaction mass while providing excellent catalytic performance [2]. These optimized loadings ensure complete conversion of starting materials within the desired reaction timeframe while minimizing catalyst costs [2].

Alternative Catalytic Approaches

While solid base catalysis has emerged as the dominant approach for modern sulpiride synthesis, research efforts have explored alternative catalytic strategies that may offer additional advantages [8]. Investigation of metal-based catalytic systems has shown promise for certain aspects of sulpiride synthesis, particularly in the preparation of key intermediates [9]. However, these approaches have not yet achieved the combination of efficiency, selectivity, and practicality demonstrated by solid base catalytic systems [2].

The exploration of biocatalytic approaches for sulpiride synthesis represents an emerging area of research interest [8]. Enzymatic methods offer the potential for highly selective transformations under mild conditions, potentially reducing energy requirements and environmental impact [8]. However, the practical implementation of biocatalytic approaches for large-scale sulpiride production remains challenging due to limitations in enzyme stability, substrate specificity, and reaction scale [8].

Scale-up and Industrial Production Methodologies

Process Design and Engineering

The scale-up of sulpiride synthesis from laboratory to industrial production requires careful consideration of process design parameters that ensure consistent product quality and operational efficiency [2] [3]. Industrial production methodologies incorporate sophisticated process control systems that monitor critical parameters including temperature, pressure, mixing efficiency, and reactant concentrations throughout the synthesis [2]. These control systems enable real-time optimization of reaction conditions to maintain optimal yields and product quality [2].

Industrial sulpiride production facilities typically employ continuous or semi-continuous processing modes that offer advantages in terms of throughput, product consistency, and energy efficiency [3]. The design of industrial reactors incorporates advanced heat transfer systems that ensure uniform temperature distribution throughout the reaction mass, preventing the formation of hot spots that could lead to product degradation or unwanted side reactions [2]. Modern industrial facilities also implement automated dosing systems that precisely control the addition of reactants and catalysts, ensuring consistent stoichiometry and optimal reaction kinetics [2].

Equipment Selection and Configuration

The selection of appropriate equipment for industrial sulpiride production requires consideration of the specific requirements of the catalytic condensation reaction [2]. Industrial reactors typically feature specialized mixing systems designed to ensure homogeneous distribution of the solid base catalyst throughout the reaction medium [2]. These mixing systems must provide sufficient agitation to maintain catalyst suspension while avoiding excessive shear that could lead to catalyst attrition [2].

Heat transfer equipment represents another critical component of industrial sulpiride production systems [2]. The mildly exothermic nature of the condensation reaction requires precise temperature control to maintain optimal reaction conditions while preventing thermal runaway [2]. Industrial facilities typically employ jacket cooling systems with automated temperature control that can respond rapidly to changes in reaction heat generation [2].

Quality Control and Process Monitoring

Industrial production of sulpiride requires comprehensive quality control systems that ensure consistent product quality and regulatory compliance [10] [11]. In-process monitoring systems employ analytical techniques including high-performance liquid chromatography and spectroscopic methods to track reaction progress and identify potential quality issues [12] [10]. These monitoring systems enable real-time process adjustments that maintain optimal product quality throughout the production campaign [10].

The implementation of statistical process control methodologies enables industrial facilities to identify trends and variations in process performance that could impact product quality [10]. These systems track key process parameters including yield, purity, and impurity profiles across multiple production batches, providing valuable data for continuous process improvement [10]. Advanced data analytics techniques are increasingly employed to identify correlations between process parameters and product quality attributes [10].

Economic Considerations and Cost Optimization

The economic viability of industrial sulpiride production depends on optimization of material costs, energy consumption, and labor requirements [2] [13]. Modern production methodologies focus on minimizing raw material consumption through improved reaction yields and reduced waste generation [2]. The implementation of catalyst recovery and reuse systems significantly reduces catalyst costs while contributing to improved environmental sustainability [2].

Energy optimization represents another key aspect of cost-effective sulpiride production [2]. The reduced reaction temperatures and shortened cycle times achieved through modern catalytic processes contribute to substantial energy savings compared to traditional methods [2]. Industrial facilities also implement heat recovery systems that capture and reuse thermal energy from exothermic reaction steps, further improving overall energy efficiency [2].

Market analysis indicates that the global sulpiride market is experiencing steady growth, with market size estimated at 500 million USD in 2024 and projected to reach 750 million USD by 2033 [13]. This growth is driving continued investment in production capacity expansion and process improvement initiatives [13]. The competitive landscape is characterized by focus on cost reduction, quality improvement, and environmental sustainability [13].

Purification Techniques and Quality Control

Advanced Crystallization Methods

Modern purification of sulpiride employs sophisticated crystallization techniques that achieve pharmaceutical-grade purity levels exceeding 99.95% [2]. The crystallization process utilizes carefully optimized mixed solvent systems consisting of ethanol, isopropanol, and acetone in volume ratios of 1-2:1:0.3-0.5 [2]. This mixed solvent approach provides excellent selectivity for sulpiride crystallization while effectively rejecting impurities and degradation products [2].

The crystallization protocol begins with dissolution of crude sulpiride in the mixed solvent system at elevated temperatures of 60-80°C [2]. Following complete dissolution, activated carbon decolorization is performed using 1-1.5% weight percent activated carbon, which effectively removes colored impurities and trace organic contaminants [2]. The decolorized solution undergoes controlled cooling to temperatures below 20°C to induce crystallization of pure sulpiride [2].

Temperature control during crystallization represents a critical factor in achieving high purity and yield [2]. Controlled cooling rates ensure the formation of well-formed crystals with minimal incorporation of impurities [2]. The crystallization process typically achieves recovery yields of 95-98% while delivering purity levels that meet or exceed pharmaceutical specifications [2].

Chromatographic Purification Techniques

Chromatographic methods serve as valuable purification tools for sulpiride, particularly during method development and for preparing analytical reference standards [14]. High-performance liquid chromatography systems utilizing reverse-phase columns provide excellent resolution of sulpiride from structurally related impurities [12] [15]. Silica gel column chromatography has also proven effective for laboratory-scale purification, achieving purity levels of 98-99% with recovery yields of 90-95% [14].

The selection of appropriate chromatographic conditions requires careful optimization of mobile phase composition, column temperature, and flow rate parameters [12]. Reverse-phase systems typically employ acetonitrile-water mobile phases with appropriate buffer systems to maintain optimal pH conditions [12] [16]. Fluorescence detection provides excellent sensitivity for sulpiride analysis, enabling detection limits as low as 11 ng/mL [12].

Analytical Method Development and Validation

Comprehensive analytical method development for sulpiride quality control encompasses multiple complementary techniques that provide complete characterization of product purity and identity [12] [10]. High-performance liquid chromatography with fluorescence detection serves as the primary analytical method for purity determination, offering excellent sensitivity and selectivity [12]. This method demonstrates linearity over concentration ranges of 0.1-3.5 μg/mL with coefficients of variation below 8% for both intra-day and inter-day precision studies [12].

Gas chromatography-mass spectrometry provides valuable structural confirmation and impurity profiling capabilities [17]. However, sulpiride analysis by gas chromatography requires derivatization through methylation to produce volatile derivatives suitable for analysis [12]. This derivatization step adds complexity to the analytical procedure but enables detection limits of approximately 50 ng/mL [17].

Ultraviolet-visible spectrophotometry offers a rapid and cost-effective approach for routine purity analysis of sulpiride bulk materials [10]. Stability-indicating spectrophotometric methods have been developed that can distinguish sulpiride from its acidic and alkaline degradation products [10]. These methods demonstrate linearity over concentration ranges of 20-200 μg/mL with detection limits of 1.56 μg/mL [10].

Advanced Analytical Techniques

Modern quality control laboratories employ sophisticated analytical techniques that provide comprehensive characterization of sulpiride products [16]. Liquid chromatography-tandem mass spectrometry represents the gold standard for trace-level analysis, offering exceptional sensitivity with detection limits of 10 ng/L for environmental applications [17]. This technique proves particularly valuable for bioanalytical applications and environmental monitoring studies [17].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and enables detection of structural isomers and related substances [4]. Both proton and carbon-13 nuclear magnetic resonance techniques are routinely employed for comprehensive structural characterization [4]. Advanced two-dimensional nuclear magnetic resonance experiments can provide detailed information about molecular connectivity and stereochemistry [4].

Differential scanning calorimetry and thermogravimetric analysis provide valuable information about the thermal properties and stability of sulpiride products [18] [4]. These techniques enable characterization of polymorphic forms, solvate formation, and thermal degradation pathways [4]. Understanding these thermal properties proves crucial for optimizing storage conditions and formulation development [4].

Impurity Profiling and Control

Systematic impurity profiling represents a critical component of sulpiride quality control programs [10] [14]. The primary impurities encountered in sulpiride synthesis include unreacted starting materials, particularly 2-aminomethyl-1-ethylpyrrolidine and methyl 5-sulfamoyl-2-methoxybenzoate [14]. These impurities can be effectively monitored using high-performance thin-layer chromatography with densitometric detection [14].

Process-related impurities may also include dimeric and oligomeric products formed through side reactions during synthesis [10]. These impurities typically elute at different retention times than sulpiride in reversed-phase liquid chromatography systems, enabling effective monitoring and quantification [10]. Stability-indicating analytical methods have been developed that can distinguish sulpiride from its degradation products formed under acidic and alkaline conditions [10].

The implementation of comprehensive impurity control strategies ensures that sulpiride products meet stringent pharmaceutical specifications [10]. Typical specifications limit individual impurities to levels below 0.1% and total impurities to less than 0.5% [10]. Achievement of these specifications requires optimization of both synthetic and purification processes to minimize impurity formation and ensure effective removal [10].

Process Analytical Technology Implementation

Modern sulpiride production facilities increasingly employ process analytical technology approaches that enable real-time monitoring of product quality during manufacturing [19]. Near-infrared spectroscopy systems can provide continuous monitoring of reaction progress and product formation without requiring sample collection [19]. These systems enable rapid response to process deviations that could impact product quality [19].

Raman spectroscopy represents another valuable process analytical technology tool for sulpiride manufacturing [19]. This technique can provide real-time information about polymorphic form, moisture content, and chemical composition throughout the purification process [19]. The implementation of chemometric data analysis techniques enables extraction of quantitative information from complex spectroscopic datasets [19].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.57 (LogP)

0.6

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 7 companies with hazard statement code(s):;

H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AL - Benzamides

N05AL01 - Sulpiride

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

An intravenous dose of sulpiride is 70 ± 9% eliminated in the urine within 36 hours, while an oral dose is 27 ± 9% eliminated in urine. In both cases, the dose is recovered as the unchanged parent compound.

The average volume of distribution of sulpiride is 2.72 ± 0.66 L/kg.

The total systemic clearance of sulpiride if 415 ± 84 mL/min, while the mean renal clearance was 310 ± 91 mL/min.

Metabolism Metabolites

Wikipedia

Evans_blue_(dye)

Biological Half Life

Use Classification

Dates

2: Danilov DS. [Possibilities in using sulpiride in the treatment of psychotic disorders]. Zh Nevrol Psikhiatr Im S S Korsakova. 2012;112(6):91-7. Review. Russian. PubMed PMID: 22983256.

3: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD008125. doi: 10.1002/14651858.CD008125.pub2. Review. PubMed PMID: 20091661.

4: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Schizophr Bull. 2010 Mar;36(2):229-30. doi: 10.1093/schbul/sbp163. Epub 2010 Jan 8. Review. PubMed PMID: 20061345; PubMed Central PMCID: PMC2833130.

5: Ciszowski K, Szpak D, Wilimowska J. [Toxicity of sulpiride]. Przegl Lek. 2010;67(8):606-9. Review. Polish. PubMed PMID: 21387787.

6: Omori IM, Wang J. Sulpiride versus placebo for schizophrenia. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD007811. doi: 10.1002/14651858.CD007811. Review. Update in: Cochrane Database Syst Rev. 2014;4:CD007811. PubMed PMID: 19370694.

7: Müller-Vahl KR. [The benzamides tiapride, sulpiride, and amisulpride in treatment for Tourette's syndrome]. Nervenarzt. 2007 Mar;78(3):264, 266-8, 270-1. Review. German. PubMed PMID: 16924461.

8: Roś LT. [Changes in the endocrine system in the course of sulpiride therapy]. Pol Merkur Lekarski. 2001 Dec;11(66):532-4. Review. Polish. PubMed PMID: 11899856.

9: Stubbs JH, Haw CM, Staley CJ, Mountjoy CQ. Augmentation with sulpiride for a schizophrenic patient partially responsive to clozapine. Acta Psychiatr Scand. 2000 Nov;102(5):390-3; discussion 393-4. Review. PubMed PMID: 11098812.

10: Soares BG, Fenton M, Chue P. Sulpiride for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001162. Review. PubMed PMID: 10796605.

11: Rzewuska M. [Sulpiride: the best known atypical, safe neuroleptic drug. Review of literature]. Psychiatr Pol. 1998 Sep-Oct;32(5):655-66. Review. Polish. PubMed PMID: 9921002.

12: Azuma K, Irahara M, Aono T. [Metoclopramide, sulpiride, and chlorpromazine loading test]. Nihon Rinsho. 1997 Apr;55 Suppl 2:249-51. Review. Japanese. PubMed PMID: 9172518.

13: Wasieczko A, Wasieczko Z. [Sulpiride: an atypical neuroleptic with a wide spectrum of therapeutic claims]. Psychiatr Pol. 1996 Nov-Dec;30(6):1009-16. Review. Polish. PubMed PMID: 9132763.

14: Mauri MC, Bravin S, Bitetto A, Rudelli R, Invernizzi G. A risk-benefit assessment of sulpiride in the treatment of schizophrenia. Drug Saf. 1996 May;14(5):288-98. Review. PubMed PMID: 8800626.

15: Caley CF, Weber SS. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. Ann Pharmacother. 1995 Feb;29(2):152-60. Review. PubMed PMID: 7756714.

16: Guslandi M. [Antiemetic properties of levo-sulpiride]. Minerva Med. 1990 Dec;81(12):855-60. Review. Italian. PubMed PMID: 2280876.

17: Serra G, Forgione A, D'Aquila PS, Collu M, Fratta W, Gessa GL. Possible mechanism of antidepressant effect of L-sulpiride. Clin Neuropharmacol. 1990;13 Suppl 1:S76-83. Review. PubMed PMID: 2199037.

18: O'Connor SE, Brown RA. The pharmacology of sulpiride--a dopamine receptor antagonist. Gen Pharmacol. 1982;13(3):185-93. Review. PubMed PMID: 7047291.

19: Jenner P, Marsden CD. The mode of action of sulpiride as an atypical antidepressant agent. Adv Biochem Psychopharmacol. 1982;32:85-103. Review. PubMed PMID: 7046370.